Methyltrioctylammonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

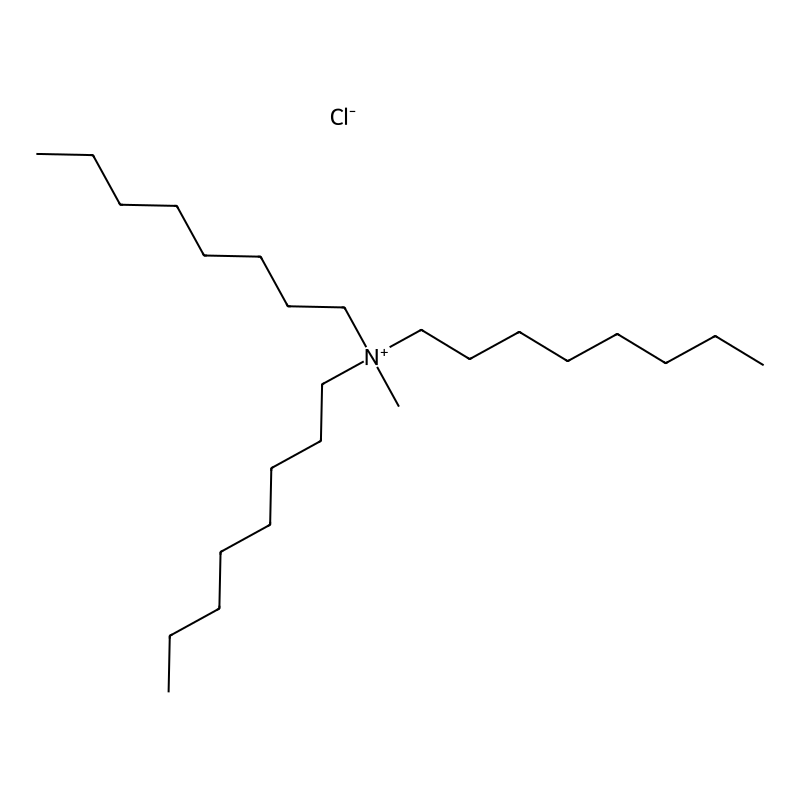

Methyltrioctylammonium chloride is a quaternary ammonium salt characterized by the molecular formula CHNCl. It consists of three octyl groups and one methyl group attached to a nitrogen atom, making it a cationic surfactant. This compound is known for its ability to facilitate phase transfer and is widely used in various chemical processes, particularly in metal extraction and organic synthesis. Its structure allows it to interact effectively with both organic and aqueous phases, enhancing its utility in diverse applications.

Extraction Solvent

Methyltrioctylammonium chloride possesses unique properties that make it a valuable extraction solvent. Due to its ionic liquid nature, it can effectively separate various compounds in a mixture. Research has explored its potential for extracting volatile organic solvents (VOCs) like alkanes, alkenes, and aromatics. Studies have investigated its activity coefficients at different temperatures to understand its interaction with various solutes [1]. This knowledge helps researchers design efficient extraction processes for specific applications.

[1] Methyltrioctylammonium Chloride as a Separation Solvent for Binary Mixtures: Evaluation Based on Experimental Activity Coefficients

Biomass Pretreatment

The potential of Methyltrioctylammonium chloride for biomass pretreatment is another exciting area of research. Pretreatment is a crucial step in converting biomass into biofuels. Studies have investigated its effectiveness in removing lignin, a complex polymer that hinders the breakdown of cellulose in biomass. Research suggests that Methyltrioctylammonium chloride can be a promising alternative to traditional pretreatment methods like using sodium hydroxide, offering potential advantages like better cellulose accessibility and reduced environmental impact [2].

[2] Methyltrioctylammonium chloride mediated removal of lignin from sugarcane bagasse for themostable cellulase production

- Catalytic Oxidation: It catalyzes the oxidation of cyclohexene to 1,6-hexanedioic acid, demonstrating its role in green chemistry by reducing hazardous waste production .

- Synthesis of Dialkyl Carbonates: It acts as a catalyst in the formation of symmetric dialkyl carbonates from alcohols and carbon dioxide .

- Metal Ion Extraction: The compound is utilized in the extraction of metals like cobalt from aqueous solutions, where it forms stable complexes with metal ions .

Methyltrioctylammonium chloride can be synthesized through several methods:

- Quaternization Reaction: This involves the reaction of trioctylamine with methyl chloride. The process typically requires heating and can be performed in organic solvents such as toluene or petroleum ether .

- Phase Transfer Catalysis: In some cases, it can be synthesized using phase transfer techniques that enhance the interaction between reactants in different phases.

The choice of synthesis method can influence the purity and yield of the final product.

Uniqueness of Methyltrioctylammonium Chloride

Methyltrioctylammonium chloride stands out due to its effective balance between hydrophobicity and cationic characteristics, which enhances its performance as a phase transfer catalyst while maintaining efficiency in metal ion extraction processes. Its specific structure allows for selective interactions with certain metal ions, making it particularly useful in applications involving cobalt extraction compared to other similar compounds.

Interaction studies involving methyltrioctylammonium chloride focus on its ability to complex with various metal ions. For example, research indicates that it efficiently extracts cobalt ions from nickel-containing solutions by forming cobalt-chloride complexes. This selectivity makes it valuable for separating cobalt from other metals like nickel during recycling processes from spent lithium-ion batteries . The efficiency of these interactions depends on factors such as concentration and pH levels.

UNII

Related CAS

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (98.97%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (15.41%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (84.59%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (15.41%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (15.41%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

63393-96-4